Cas no 1154969-57-9 (2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one)

2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
- NE48448
- 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
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- MDL: MFCD12080620
- Inchi: 1S/C11H18N4O2/c1-11(2)8-14(3-4-17-11)10(16)7-15-6-9(12)5-13-15/h5-6H,3-4,7-8,12H2,1-2H3
- InChI Key: DPUMYMFDAXFQHA-UHFFFAOYSA-N
- SMILES: O1CCN(C(CN2C=C(C=N2)N)=O)CC1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 295
- Topological Polar Surface Area: 73.4
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-85692-2.5g |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 70% | 2.5g |
$1509.0 | 2023-09-02 | |
Enamine | EN300-85692-10.0g |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 70% | 10.0g |
$3314.0 | 2023-02-11 | |
Enamine | EN300-85692-1g |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 70% | 1g |
$770.0 | 2023-09-02 | |
Enamine | EN300-85692-0.05g |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 70% | 0.05g |
$179.0 | 2023-09-02 | |
TRC | A631808-100mg |
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
TRC | A631808-10mg |
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
1PlusChem | 1P01ALF9-250mg |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 70% | 250mg |
$536.00 | 2023-12-26 | |
1PlusChem | 1P01ALF9-2.5g |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 70% | 2.5g |
$1927.00 | 2023-12-26 | |
1PlusChem | 1P01ALF9-1g |
2-(4-amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |
1154969-57-9 | 70% | 1g |
$1014.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552187-10g |
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholino)ethan-1-one |
1154969-57-9 | 98% | 10g |
¥36745.00 | 2024-08-09 |
2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one Related Literature
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Additional information on 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
Comprehensive Overview of 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (CAS No. 1154969-57-9)
The compound 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (CAS No. 1154969-57-9) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring both a pyrazole and a morpholine moiety, makes it a valuable scaffold for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in targeted therapies, particularly in the fields of oncology and neurology.
One of the most searched questions related to this compound is: "What are the biological activities of 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one?" Preliminary studies suggest that this molecule exhibits inhibitory effects on specific enzymes involved in cell signaling pathways. Its 4-amino-1H-pyrazol-1-yl group is particularly noteworthy, as it is often associated with kinase inhibition, a hot topic in cancer research. The 2,2-dimethylmorpholin-4-yl segment, on the other hand, may contribute to improved pharmacokinetic properties, such as enhanced solubility and metabolic stability.
In the context of current trends, the demand for small-molecule inhibitors and kinase-targeted drugs has surged, making 1154969-57-9 a compound of interest. Researchers are also exploring its potential in neurodegenerative disease models, given the morpholine ring's prevalence in CNS-active drugs. Another frequently asked question is: "How is 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one synthesized?" The synthesis typically involves multi-step organic reactions, including condensation and cyclization, with careful optimization to achieve high yields and purity.
The compound's physicochemical properties, such as its molecular weight, logP, and hydrogen bond acceptors/donors, are critical for its drug-likeness. These parameters are often searched by medicinal chemists evaluating its suitability for further development. Additionally, the pyrazole ring system is a common motif in agrochemicals and pharmaceuticals, further highlighting the versatility of this compound.
From an SEO perspective, keywords like "CAS 1154969-57-9 supplier", "2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one uses", and "pyrazole derivatives in drug discovery" are highly relevant. These terms reflect the growing interest in this compound across academic and industrial research. Its potential as a lead compound for further optimization is another area of active investigation, aligning with the broader trend of structure-activity relationship (SAR) studies in modern chemistry.
In summary, 2-(4-Amino-1H-pyrazol-1-yl)-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one represents a promising candidate for therapeutic development. Its dual functional groups and modular structure offer ample opportunities for chemical modification, making it a focal point for researchers exploring novel bioactive molecules. As the scientific community continues to uncover its full potential, this compound is poised to play a significant role in advancing drug discovery and biomedical research.
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